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molecular formula C9H9N B128525 2-Methylbenzyl cyanide CAS No. 22364-68-7

2-Methylbenzyl cyanide

Cat. No. B128525
M. Wt: 131.17 g/mol
InChI Key: WMGVPDQNPUQRND-UHFFFAOYSA-N
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Patent
US05922722

Procedure details

A solution of bis(2-chloroethyl)-N-(1,1-dimethylethoxy)carbonyl amine (1.438 g, 5.94 mmol) and 2-methylphenyl acetonitrile (600 mg, 3.96 mmol) in a 4:1 mixture of THF/DMF (15 mL) was treated with NaH (357.9 mg, 8.7 mmol) at 60° C. (3 d). The solvent was removed in vacuo, the residue dissolved in EtOAc (200 ml) and washed with saturated NaHCO3 (50 ml), H20 (2×50 ml), and saturated aqueous NaCl (50 ml), dried (Na2SO4) and concentrated in vacuo. PCTLC (SiO2, 6mm, 100% hexane) afforded 4-cyano-N-(1,1-dimethylethoxy)carbonyl-4-(2-methylphenyl) piperidine as a yellow/orange oil.
Quantity
1.438 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
357.9 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]([CH2:12][CH2:13]Cl)[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].[CH3:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH2:22][C:23]#[N:24].[H-].[Na+]>C1COCC1.CN(C=O)C>[C:23]([C:22]1([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH3:15])[CH2:13][CH2:12][N:4]([C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6])[CH2:3][CH2:2]1)#[N:24] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.438 g
Type
reactant
Smiles
ClCCN(C(=O)OC(C)(C)C)CCCl
Name
Quantity
600 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)CC#N
Name
THF DMF
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1.CN(C)C=O
Step Two
Name
Quantity
357.9 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc (200 ml)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (50 ml), H20 (2×50 ml), and saturated aqueous NaCl (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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